molecular formula C19H18N4O4S B11102306 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide

4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B11102306
M. Wt: 398.4 g/mol
InChI Key: QZERKNAJLSOXFL-UHFFFAOYSA-N
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Description

4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, pyrimidinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves the formation of Schiff bases through the condensation of an aldehyde with an amine. For instance, a common synthetic route involves the reaction of 4-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the Schiff base can produce secondary amines.

Scientific Research Applications

4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and pyrimidinyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of methoxyphenyl, pyrimidinyl, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylideneamino]-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H18N4O4S/c1-26-16-7-3-14(4-8-16)12-20-15-5-9-17(10-6-15)28(24,25)23-18-11-19(27-2)22-13-21-18/h3-13H,1-2H3,(H,21,22,23)

InChI Key

QZERKNAJLSOXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC

Origin of Product

United States

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